N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKUWZXISPNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-aminopyridine to obtain 4-bromo-4-aminopyridine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atom at the 2-position. The final step involves the formation of the carboxamide group through a reaction with pyridine-2-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen atoms significantly influence reactivity, lipophilicity, and bioactivity. For example:
Key Findings :
Structural Analogs with Pyridine and Benzamide Cores
Table 2: Comparison of Pyridine/Benzamide Derivatives
| Compound Name | Key Structural Features | Biological Activity | Source Study |
|---|---|---|---|
| N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | Pyridine-4-carboxamide, Br/Cl, pyridin-2-ylmethyl | Hypothesized anticancer/antimicrobial | - |
| N-(4-Bromophenyl)-N-(pyridin-2-yl)benzamide | Benzamide core, Br, pyridin-2-yl | Enhanced lipophilicity/stability | |
| N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | Pyridine-4-carboxamide, Cl, methoxyethoxy | Enzyme inhibition | |
| N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo-pyridine, Br/F, isopropyl | Antimicrobial |
Key Findings :
- Replacement of the pyridine ring with benzamide (as in ) reduces steric hindrance but may decrease metabolic stability.
- Methoxyethoxy substituents (e.g., ) improve solubility but reduce membrane permeability compared to halogens.
- The target compound’s pyridin-2-ylmethyl group may enhance binding to receptors with aromatic stacking preferences (e.g., kinase ATP pockets).
Positional Isomers and Substituent Effects
Table 3: Effects of Substituent Positioning
| Compound Name | Substituent Position | Biological Activity | Source Study |
|---|---|---|---|
| This compound | Cl at pyridine-2, Br at phenyl-4 | Not reported | - |
| N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-3-carboxamide | Carboxamide at pyridine-3 | Reduced activity vs. position 4 | |
| N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | Cl at phenyl-2 | Altered target selectivity |
Key Findings :
- Carboxamide positioning on pyridine (4 vs. 3) significantly affects target engagement due to spatial constraints .
- Halogen placement (e.g., para vs. ortho on phenyl) alters electronic distribution and steric interactions, as seen in .
Biological Activity
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, also known as AKOS008146230, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective dual inhibitor of phosphodiesterase enzymes PDE3 and PDE4. This article delves into its biological activity, mechanisms, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13BrClN3O
- Molecular Weight : 402.7 g/mol
- CAS Number : 1223497-85-5
The compound features a complex structure with a pyridine ring substituted with bromine and chlorine atoms, along with a carboxamide group, which plays a crucial role in its biological interactions.
This compound primarily functions as a selective inhibitor of phosphodiesterase enzymes (PDE3 and PDE4).
Target Enzymes
- Phosphodiesterase 3 (PDE3) : Involved in the degradation of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways.
- Phosphodiesterase 4 (PDE4) : Primarily degrades cyclic AMP in inflammatory cells.
Mode of Action
The compound binds to the active sites of these enzymes, inhibiting their activity. This inhibition leads to increased levels of cAMP, resulting in various physiological effects such as:
- Bronchodilation : Relaxation of smooth muscle in the airways, beneficial for conditions like chronic obstructive pulmonary disease (COPD) and asthma.
Pharmacological Effects
- Anti-inflammatory Activity : The inhibition of PDE4 is particularly relevant in reducing inflammation, making this compound a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit promising antimicrobial properties against various bacterial strains, including drug-resistant pathogens .
Case Studies
- A study on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using the turbidimetric method .
- Molecular docking studies have shown favorable binding interactions between these compounds and their biological targets, suggesting potential efficacy in drug development .
Research Findings
Recent research highlights the potential applications of this compound in various fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic potential due to enzyme inhibition properties. |
| Biological Studies | Used to elucidate mechanisms of action and effects on cellular processes. |
| Chemical Biology | Tool compound for studying protein-ligand interactions and enzyme inhibition. |
| Industrial Applications | Potential use in developing new materials and catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
